molecular formula C16H16N2O2 B14253801 2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester CAS No. 497141-92-1

2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester

Cat. No.: B14253801
CAS No.: 497141-92-1
M. Wt: 268.31 g/mol
InChI Key: ZRURJDRCMRPPHK-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester is a compound that features a bipyridine moiety attached to a propenoic acid ester. This compound is of interest due to its potential applications in various fields, including materials science and coordination chemistry. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound a valuable ligand in the synthesis of metal-organic frameworks and other coordination complexes.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.

    Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Major Products

    Coordination Complexes: Metal-bipyridine complexes.

    Hydrolysis Products: 2-Propenoic acid and 3-[2,2’-bipyridin]-5-ylpropanol.

    Polymers: Polyacrylates with bipyridine side chains.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming chelates with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes . Additionally, the ester group can undergo hydrolysis, releasing the bipyridine ligand, which can then participate in further coordination or catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester lies in its bipyridine moiety, which provides the ability to form stable coordination complexes with metal ions. This property is not present in the similar compounds listed above, making it particularly valuable in applications requiring metal coordination, such as catalysis and materials science .

Properties

CAS No.

497141-92-1

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-(6-pyridin-2-ylpyridin-3-yl)propyl prop-2-enoate

InChI

InChI=1S/C16H16N2O2/c1-2-16(19)20-11-5-6-13-8-9-15(18-12-13)14-7-3-4-10-17-14/h2-4,7-10,12H,1,5-6,11H2

InChI Key

ZRURJDRCMRPPHK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCC1=CN=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

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